N-(1,3-thiazol-5-ylmethyl)aniline

Description

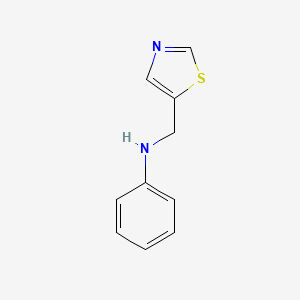

N-(1,3-Thiazol-5-ylmethyl)aniline is an aromatic amine derivative featuring an aniline moiety (C₆H₅–NH₂) substituted at the nitrogen atom with a methylene-linked 1,3-thiazole ring. The thiazole heterocycle consists of a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This structural motif is significant in medicinal chemistry due to thiazole’s electron-rich nature, which enhances interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2 |

InChI Key |

BUMUJIACQCJQAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of aniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where aniline reacts with a thiazole-containing halide under basic conditions. The reaction can be carried out in solvents such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the aniline moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline

- Structure : Features chlorine substituents at the 3-position of the aniline ring and the 2-position of the thiazole.

- Impact of Substitutions: The electron-withdrawing chlorine atoms increase lipophilicity and may enhance metabolic stability.

- Applications : Used as a high-purity intermediate in drug synthesis, particularly in agrochemicals or antimicrobial agents.

N-[(1,3-Thiazol-5-yl)methyl]acetamide

- Structure : Replaces the aniline group with an acetamide (-NHCOCH₃).

- Key Differences :

- The acetamide group introduces hydrogen-bonding capacity and increased polarity compared to the aromatic amine.

- Molecular formula: C₆H₈N₂OS (vs. C₁₀H₁₀N₂S for N-(1,3-thiazol-5-ylmethyl)aniline).

3-(1,3-Oxazol-5-yl)aniline

- Structure : Substitutes the thiazole ring with an oxazole (oxygen at position 1 instead of sulfur).

- Electronic Effects :

- Oxazole’s higher electronegativity reduces electron density compared to thiazole, affecting π-π stacking and charge-transfer interactions.

- Molecular formula: C₉H₈N₂O (lacks sulfur present in the thiazole analog).

- Applications : Likely explored in materials science or as a building block for fluorescent probes due to oxazole’s photophysical properties .

3-(1-Methyl-1H-tetrazol-5-yl)aniline

- Structure : Replaces thiazole with a 1-methyltetrazole ring (four nitrogen atoms).

- Functional Implications: Tetrazoles are known for metabolic resistance and bioisosteric replacement of carboxylic acids.

- Synthesis : Derived from nitro precursors via reduction, indicating scalable synthetic routes .

Comparative Data Table

| Compound Name | Molecular Formula | Heteroatoms | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₀N₂S | S, N | None | Pharmaceutical intermediates |

| 3-Chloro-N-[(2-chloro-thiazolyl)methyl]aniline | C₁₀H₇Cl₂N₂S | S, N, Cl | Cl (aniline, thiazole) | Agrochemistry, antimicrobials |

| N-[(Thiazolyl)methyl]acetamide | C₆H₈N₂OS | S, N, O | Acetamide | Structural biology |

| 3-(Oxazol-5-yl)aniline | C₉H₈N₂O | O, N | None | Materials science |

| 3-(1-Methyltetrazol-5-yl)aniline | C₈H₉N₅ | N | Methyltetrazole | Drug discovery (bioisostere) |

Key Findings and Implications

- Electronic and Steric Effects : Chlorination (as in ) and heteroatom substitution (S vs. O in ) significantly modulate electronic properties, influencing solubility and target engagement.

- Functional Group Diversity : Acetamide derivatives () introduce polarity, whereas tetrazoles () enhance metabolic stability.

- Synthetic Versatility : Halogenated and tetrazole analogs demonstrate the adaptability of the core scaffold for diverse applications.

Biological Activity

N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, which contributes to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Chemical Formula : CHNS

- Molecular Weight : Approximately 178.25 g/mol

- Structure : The compound consists of a thiazole ring linked to an aniline moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties . For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The thiazole ring enhances the compound's ability to interact with microbial enzymes and receptors, leading to effective inhibition of pathogen growth.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Microbial Target | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | E. coli | 15 mm |

| 4-bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline | Staphylococcus aureus | 18 mm |

| Phthalimido-thiazole derivatives | Candida albicans | 20 mm |

Anticancer Activity

This compound also shows promising anticancer activity . Its mechanism involves interaction with specific molecular targets that are critical for cancer cell survival and proliferation. For example, studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of key signaling pathways .

Case Study: Anticancer Mechanism

In a study evaluating the cytotoxic effects of this compound on human glioblastoma cells (U251), the compound exhibited significant cytotoxicity with an IC value less than that of standard chemotherapeutics like doxorubicin. The study suggested that the presence of electron-withdrawing groups on the thiazole ring enhances its anticancer properties by increasing binding affinity to target proteins involved in cell cycle regulation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole moiety interacts with enzymes critical for microbial metabolism and cancer cell survival.

- Receptor Modulation : It may act as a positive modulator for nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially aiding in cognitive function .

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells by altering mitochondrial membrane potential and activating caspases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the aniline portion or substituents on the thiazole ring can significantly impact efficacy:

- Electron-Withdrawing Groups : Enhancements in potency are often observed with electron-withdrawing groups at specific positions on the phenyl ring.

- Substituent Variations : Changes in substituents can lead to variations in solubility and bioavailability, affecting overall therapeutic potential .

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing group at ortho | Increased antimicrobial activity |

| Alkyl substitution on thiazole | Enhanced anticancer potency |

| Replacement of phenyl with pyridine | Similar potency with improved physicochemical properties |

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify characteristic peaks, such as thiazole proton resonances at δ 7.5–8.5 ppm and methylene (-CH-) signals near δ 4.0–4.5 ppm .

- FT-IR : Stretching vibrations for C=N (1600–1650 cm) and N-H (3300–3500 cm) confirm functional groups .

- X-ray Crystallography : Resolves bond angles and crystallographic packing; for example, N—C—S bond angles in thiazole rings typically range from 112–128° .

- HPLC/GC-MS : Quantify purity (>98% for research-grade material) and detect impurities like unreacted aniline or oxidation byproducts .

How can computational methods (e.g., DFT) be applied to study the electronic properties or reaction mechanisms of this compound?

Advanced

Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to explain reactivity. For example, the thiazole ring’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic substitution at the aniline moiety . Transition state analysis can model reaction pathways (e.g., reductive amination), identifying rate-limiting steps such as imine formation . Computational IR and UV-Vis spectra can validate experimental data, reducing reliance on trial-and-error syntheses .

What are the key considerations for designing catalytic systems to optimize the synthesis of this compound derivatives?

Q. Advanced

- Catalyst Selection : Heterogeneous catalysts (e.g., HZSM-5 or zeolites) improve recyclability and reduce metal contamination. For example, HZSM-5 retains >90% activity after four cycles in analogous reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification. Non-polar solvents (toluene) favor selectivity but slow kinetics .

- Substrate Scope : Electron-donating groups on aniline (e.g., -OCH) accelerate condensation, while steric hindrance at the thiazole methylene group reduces yields .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin/Irritant Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C under inert gas (N) to prevent oxidation or hydrolysis .

- Spill Management : Neutralize with vermiculite or sand, and dispose as hazardous waste .

How does the compound’s stability under varying environmental conditions (pH, temperature) affect experimental reproducibility?

Q. Advanced

- Thermal Stability : Degrades above 60°C, forming sulfonic acid byproducts via thiazole ring oxidation. Storage at ambient temperature is critical .

- pH Sensitivity : Hydrolyzes in acidic conditions (pH < 3) to release aniline and thiazole-5-carbaldehyde. Buffered solutions (pH 6–8) are recommended for aqueous reactions .

- Light Sensitivity : UV exposure accelerates decomposition; amber glassware or light-blocking containers are advised .

What strategies resolve contradictions in reported reaction yields for its synthesis?

Q. Advanced

- Parameter Optimization : Systematic screening of catalysts (e.g., Pd/C vs. Raney Ni), solvents, and temperatures can reconcile discrepancies. For example, Pd/C in ethanol at 80°C yields >95%, while Ni in THF yields <70% .

- Byproduct Analysis : Identify side reactions (e.g., over-reduction of thiazole rings) via LC-MS to adjust reducing agent stoichiometry .

- Scale-Dependent Effects : Pilot-scale reactions may require longer mixing times or higher pressures to maintain yields observed in small batches .

What are the documented spectroscopic signatures (e.g., NMR, IR) for this compound?

Q. Basic

- H NMR : Thiazole protons (δ 8.2–8.5 ppm), aniline aromatic protons (δ 6.8–7.3 ppm), and methylene bridge (-CH-) at δ 4.3–4.6 ppm .

- FT-IR : C=N stretch at 1620 cm, N-H bend at 1580 cm, and C-S vibration at 680 cm .

- UV-Vis : π→π* transitions in the thiazole ring absorb at 250–280 nm (ε ≈ 10 L·mol·cm) .

How do intermolecular interactions (e.g., hydrogen bonding) influence its crystallographic packing?

Advanced

X-ray data for analogous compounds show that N-H···N hydrogen bonds between the aniline NH and thiazole nitrogen stabilize crystal lattices, creating layered structures. Van der Waals interactions between methylene groups and aromatic rings further dictate packing motifs, affecting solubility and melting points .

What environmental fate studies exist regarding its persistence or degradation in soil/water systems?

Advanced

Migration studies in soil show moderate adsorption (K ≈ 150–200 mL/g) due to the thiazole ring’s hydrophobicity. Under aerobic conditions, microbial degradation occurs within 14–21 days, producing non-toxic metabolites like CO and NH. Pumping speeds >5 L/min in groundwater systems enhance vertical dispersion but delay biodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.